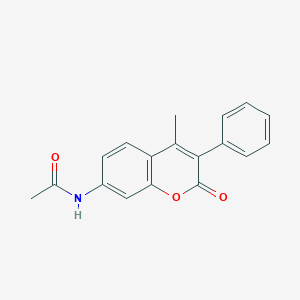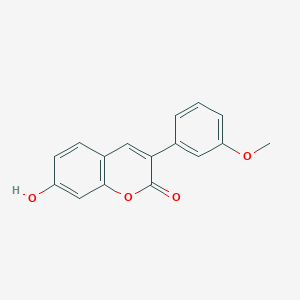
N-(4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Several synthetic routes lead to the formation of this compound. One method involves the reaction of 7-amino-4-methylcoumarin (1) with various organic halides, resulting in the formation of (4-methyl-2-oxo-2H-chromen-7-yl)amino]methylcoumarins (5a–c). Additionally, N-substituted 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide derivatives (11a–h) and (12a–d) can be synthesized by reacting 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide (8) with corresponding heteroaryl/alkyl halides (2–4, 9, and 10) .
Molecular Structure Analysis
The molecular structure of N-(4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl)acetamide consists of a chromenone ring system with a phenyl group and an acetamide moiety. The compound’s chemical formula is C17H13NO3 .
Physical And Chemical Properties Analysis
- Melting Point : The compound’s melting point is approximately 247–249°C .
- FT-IR Spectra : Key absorption bands include ν_max at 3,393; 3,239; 3,075; 3,071; 2,980; 1,716; 1,694; 1,612; 1,541; 1,509; 1,494; 1,393; 1,262; and 1,159 cm-1 .
- 1H-NMR and 13C-NMR Spectra : These spectroscopic techniques provide insights into the compound’s hydrogen and carbon environments .
Applications De Recherche Scientifique
N-(4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl)acetamide has been used in a variety of scientific research applications, including the study of enzyme kinetics, the study of drug interactions, and the study of cell signaling pathways. It has also been used in the development of new drugs and drug delivery systems. In addition, this compound has been used in the study of the effects of environmental stressors on cell function, as well as in the study of the effects of drugs on the immune system.
Mécanisme D'action
Target of Action
N-(4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl)acetamide, a derivative of coumarin, has been found to exhibit significant inhibitory activity against the growth of tested bacterial strains . The primary targets of this compound are likely to be bacterial proteins or enzymes that are essential for bacterial growth and survival.
Mode of Action
It is known that coumarins and their derivatives can inhibit bacterial dna gyrase , an enzyme that is crucial for DNA replication in bacteria. By inhibiting this enzyme, the compound can prevent bacterial replication and growth.
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. For instance, by inhibiting DNA gyrase, it can disrupt the DNA replication pathway in bacteria, leading to the cessation of bacterial growth . The downstream effects of this disruption can include cell death and the inhibition of bacterial colony formation.
Result of Action
The result of the compound’s action is the inhibition of bacterial growth. This is achieved through the disruption of DNA replication, which is essential for bacterial survival and proliferation . Therefore, the compound could potentially be used as an antimicrobial agent.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl)acetamide has several advantages as a research tool. It is relatively easy to synthesize and purify, and is relatively stable in solution. In addition, it is non-toxic and has a low potential for side effects. However, it has some limitations as well. It is not very soluble in water, and has a relatively short half-life in solution.
Orientations Futures
N-(4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl)acetamide has a wide range of potential applications in scientific research. It could be used to study the effects of environmental stressors on cell function, to develop new drugs and drug delivery systems, and to study the effects of drugs on the immune system. In addition, it could be used to study the effects of drugs on the central nervous system, as well as to develop new treatments for neurological disorders. Finally, this compound could be used to study the effects of drugs on the cardiovascular system, as well as to develop new treatments for cardiovascular diseases.
Méthodes De Synthèse
N-(4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl)acetamide is synthesized through a multi-step process involving the condensation of 4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl acetamide and a base. This reaction is conducted in an organic solvent such as dichloromethane or tetrahydrofuran. The reaction is then followed by heating the reaction mixture, followed by cooling and precipitation of the product. The product is then purified by column chromatography, and the purity is checked using thin layer chromatography.
Propriétés
IUPAC Name |
N-(4-methyl-2-oxo-3-phenylchromen-7-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-11-15-9-8-14(19-12(2)20)10-16(15)22-18(21)17(11)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRCFVLZISBNAAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)NC(=O)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-[(7-hydroxy-4-oxo-2-phenyl-4H-chromen-5-yl)oxy]acetate](/img/structure/B6525027.png)
![N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-3,4-dimethoxybenzamide](/img/structure/B6525048.png)
![(2Z)-6-hydroxy-4-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6525050.png)
![(2Z)-2-[(1-benzofuran-2-yl)methylidene]-6-hydroxy-4-methyl-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6525056.png)
![4-{3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl}-6-ethyl-7-hydroxy-2H-chromen-2-one](/img/structure/B6525060.png)
![4-{3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl}-6-hydroxy-7-methyl-2H-chromen-2-one](/img/structure/B6525062.png)
![9-(3-hydroxypropyl)-3-phenyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B6525069.png)

![(4Z)-4-[(4-methoxyphenyl)methylidene]-7-methyl-12-[2-(thiophen-2-yl)ethyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one](/img/structure/B6525077.png)
![(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-2-methyl-11-[(thiophen-2-yl)methyl]-4,13-dioxa-11-azatricyclo[7.4.0.0^{3,7}]trideca-1(9),2,7-trien-6-one](/img/structure/B6525084.png)
![11-{[(2Z)-2-[(4-ethoxyphenyl)methylidene]-6-hydroxy-3-oxo-2,3-dihydro-1-benzofuran-7-yl]methyl}-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one](/img/structure/B6525089.png)
![11-{[7-hydroxy-3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-8-yl]methyl}-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one](/img/structure/B6525096.png)
![11-{[7-hydroxy-3-(4-methoxyphenyl)-2-oxo-2H-chromen-8-yl]methyl}-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one](/img/structure/B6525098.png)
![4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoic acid](/img/structure/B6525102.png)